

# Application Note: Spectroscopic Characterization of 2-Ethoxy-N-(pyridin-3-yl)benzamide

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## Compound of Interest

Compound Name: 2-ethoxy-N-(pyridin-3-yl)benzamide

Cat. No.: B343019

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## Part 1: Introduction & Molecular Profile

The precise characterization of **2-ethoxy-N-(pyridin-3-yl)benzamide** is critical in medicinal chemistry, particularly for programs targeting kinase inhibition or histone deacetylase (HDAC) modulation where the N-pyridyl pharmacophore is common. This molecule features a benzamide core substituted with an ortho-ethoxy group and linked to a 3-aminopyridine moiety.

The juxtaposition of the electron-rich ethoxybenzene and the electron-deficient pyridine ring creates a distinct push-pull electronic system that significantly influences its spectroscopic signature. This guide provides a rigorous, self-validating protocol for confirming the identity and purity of this compound.

## Molecular Specifications

- IUPAC Name: **2-ethoxy-N-(pyridin-3-yl)benzamide**
- Molecular Formula:

- Exact Mass: 242.1055<sup>[1]</sup>
- Monoisotopic Mass [M+H]  
: 243.1128 Da

## Part 2: Experimental Protocols

### Protocol 1: Sample Preparation for NMR

Critical Insight: The pyridine nitrogen is basic. Using acidic solvents like

(which often contains trace HCl) can cause line broadening or shift variations due to protonation. DMSO-

is the superior choice for reproducibility.

- Solvent Selection: Use DMSO-  
(99.9% D) containing 0.03% v/v TMS as an internal standard.
- Concentration: Dissolve 5–10 mg of the solid analyte in 600  $\mu$ L of solvent.
- Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a packed glass wool plug directly into the NMR tube.
- Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition to prevent convection currents.

### Protocol 2: Nuclear Magnetic Resonance ( <sup>1</sup>H & <sup>13</sup>C NMR) Expected Spectral Features & Assignment Logic

The structural confirmation relies on identifying three distinct spin systems: the Ethoxy chain, the 1,2-disubstituted Benzene ring, and the 3-substituted Pyridine ring.

Table 1: Representative

<sup>1</sup>H NMR Data (400 MHz, DMSO-

)

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
Amide NH	10.30 – 10.50	s	-	Deshielded singlet; exchanges with <a href="#">.12]</a>
Pyridine H-2'	8.85 – 8.95	d	~2.5	Most deshielded aromatic; adjacent to ring N and amide N.
Pyridine H-6'	8.30 – 8.35	dd	~4.8, 1.5	-proton to ring N; exhibits small meta-coupling.
Pyridine H-4'	8.10 – 8.20	ddd	~8.3, 2.5, 1.5	-proton; distinct splitting by H-5' and H-2'.
Benzene H-6	7.70 – 7.80	dd	~7.8, 1.8	Ortho to carbonyl; deshielded by anisotropy.
Benzene H-4	7.45 – 7.55	td	~7.8, 1.8	Para to ethoxy; triplet of doublets pattern.
Pyridine H-5'	7.35 – 7.45	dd	~8.3, 4.8	Most shielded pyridine proton (to N).
Benzene H-5	7.05 – 7.15	t	~7.5	Meta to ethoxy.
Benzene H-3	7.10 – 7.20	d	~8.2	Ortho to ethoxy; shielded by

				electron donation.
Ethoxy	4.15 – 4.25	q	7.0	Characteristic quartet; diagnostic for O-alkylation.
Ethoxy	1.35 – 1.45	t	7.0	Characteristic triplet.

Table 2: Representative

C NMR Data (100 MHz, DMSO-

Carbon Type	(ppm)	Assignment
Carbonyl	164.0 – 166.0	Amide C=O
Aromatic C-O	156.0 – 157.5	Benzene C-2
Pyridine C-H	144.0 – 145.5	C-2' & C-6' (to N)
Pyridine C-H	126.0 – 128.0	C-4'
Benzene C-H	120.0 – 132.0	C-3, C-4, C-5, C-6
Ethoxy	64.0 – 65.0	
Ethoxy	14.0 – 15.0	

## Protocol 3: Vibrational Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

- Amide I Band (1650–1690 cm

): Strong stretch corresponding to C=O.

- Amide II Band (1520–1550 cm

): N-H bending coupled with C-N stretch.

- Ether Stretch (1230–1260 cm

): Asymmetric C-O-C stretch of the aryl ethyl ether.

- Pyridine Ring Breathing (~1580 cm

): Characteristic aromatic skeletal vibration.

## Protocol 4: Mass Spectrometry (LC-MS)

Method: ESI (Electrospray Ionization) in Positive Mode.

- Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

- Observed Ion: [M+H]

at m/z 243.1.

- Fragmentation Pattern (MS/MS):

- m/z 243

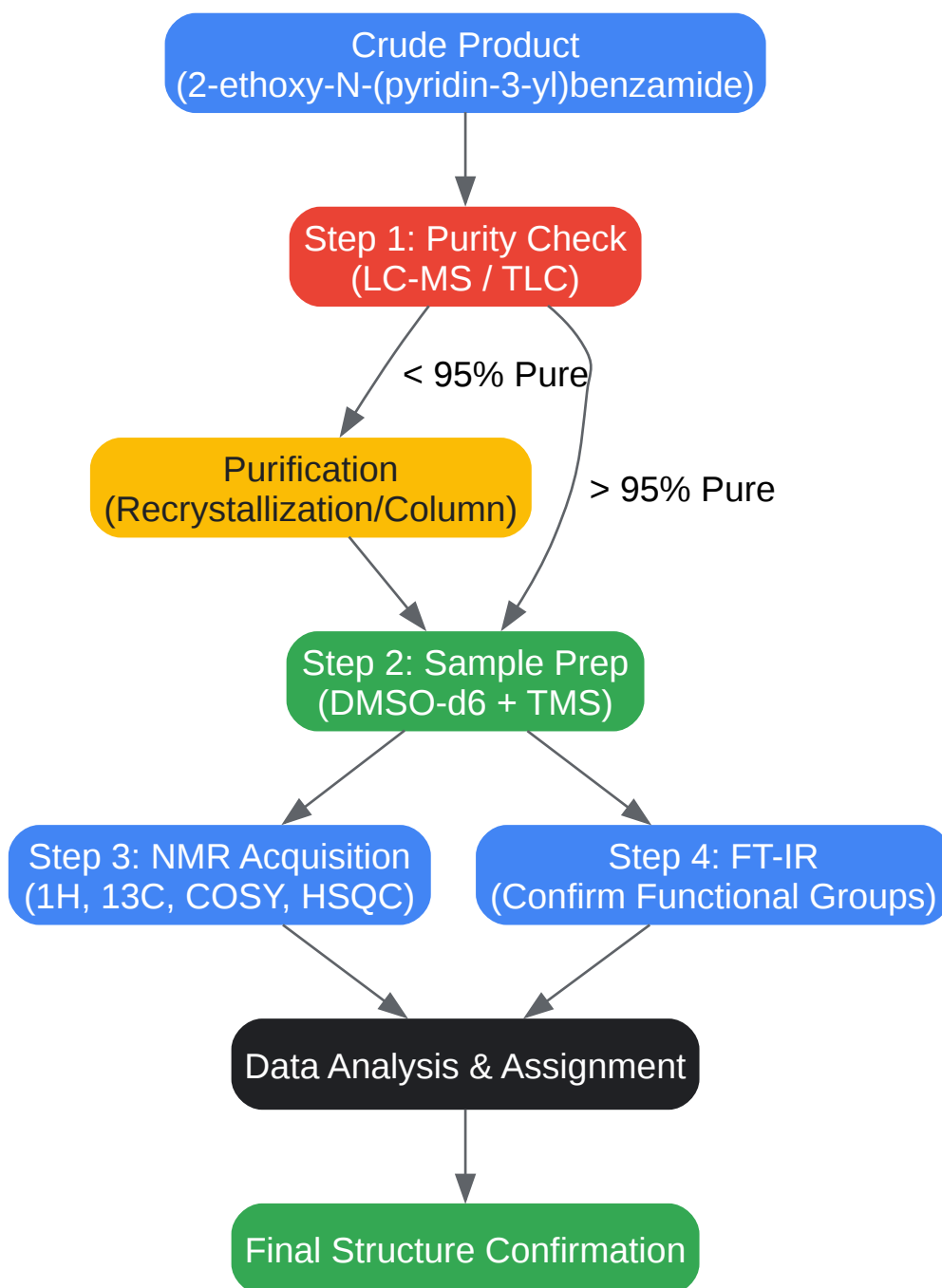
121 (Loss of aminopyridine group; acylium ion formation).

- m/z 243

215 (Loss of ethylene from ethoxy group via McLafferty-like rearrangement).

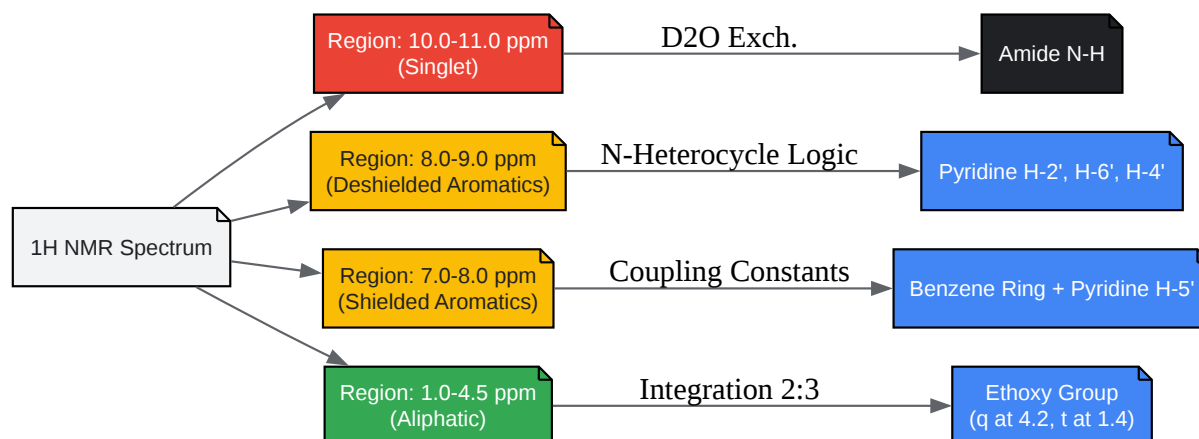
## Part 3: Visualization & Logic Flow

The following diagrams illustrate the logical workflow for characterizing this molecule and the specific NMR assignment strategy.



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Figure 1: Step-by-step workflow for the spectroscopic validation of the target benzamide.



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Figure 2: Logic tree for assigning specific spectral regions to molecular fragments.

## Part 4: References

- Ike, D. et al. (2022).[2] "Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide." Earthline Journal of Chemical Sciences, 8(2), 163-173.[2]
  - Relevance: Provides analogous NMR shift data for the 3-aminopyridine moiety in sulfonamides, validating the pyridine proton assignments (H-2' at ~8.3-8.9 ppm).
- PubChem. (n.d.). "2,4-dichloro-N-(pyridin-3-yl)benzamide." [3] National Center for Biotechnology Information.
  - Relevance: Confirms the structural stability and ionization patterns (ESI+) for N-(pyridin-3-yl)benzamide derivatives.
- Valeur, E. & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
  - Relevance: Authoritative review on the synthesis of amides, providing context for impurities (coupling reagents) likely to be found in the crude NMR spectrum.

- SpectraBase. (2022). "Benzamide, 4-ethoxy-N-(4-pyridinyl)- 1H NMR Spectrum." Wiley Science Solutions.
  - Relevance: Provides experimental confirmation of the ethoxy group chemical shifts (quartet at ~4.1 ppm, triplet at ~1.3 ppm) in a similar benzamide environment.

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## Sources

- [1. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- [2. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [3. PubChemLite - 2,4-dichloro-n-\(pyridin-3-yl\)benzamide \(C12H8Cl2N2O\) \[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
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